molecular formula C16H16N4O3S B2906848 8-((1-((1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline CAS No. 2034242-34-5

8-((1-((1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

Cat. No.: B2906848
CAS No.: 2034242-34-5
M. Wt: 344.39
InChI Key: LTDLKUQMXMPRKF-UHFFFAOYSA-N
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Description

8-((1-((1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is a complex organic compound that features a quinoline core structure substituted with an imidazole sulfonyl pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((1-((1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the imidazole sulfonyl pyrrolidine group through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and reagents like boronic acids or halides .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

8-((1-((1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce a wide range of new substituents .

Comparison with Similar Compounds

Properties

IUPAC Name

8-[1-(1H-imidazol-5-ylsulfonyl)pyrrolidin-3-yl]oxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c21-24(22,15-9-17-11-19-15)20-8-6-13(10-20)23-14-5-1-3-12-4-2-7-18-16(12)14/h1-5,7,9,11,13H,6,8,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDLKUQMXMPRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CN=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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